![molecular formula C16H16N2O4 B5554254 N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide](/img/structure/B5554254.png)
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide
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Description
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide is a compound that has been investigated in various studies for its chemical properties and reactions. Although there is limited specific research on this exact compound, similar compounds have been studied for their structural and chemical behaviors.
Synthesis Analysis
The synthesis of compounds similar to N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide involves reactions that typically include nitration, methoxylation, and the introduction of the benzyl group. For instance, analogues like N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea have been synthesized for research purposes, particularly in studies targeting specific biological activities (Vasdev et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide can be characterized by techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). These methods provide detailed information about the geometric and electronic structures of the molecule. For example, the XRD study of similar compounds has revealed information about the pyramidality of the amide nitrogen atom and other structural details (Shtamburg et al., 2012).
Scientific Research Applications
Inhibition of Nucleoside Transport
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide analogs have been explored for their potential in inhibiting nucleoside transport proteins, notably ENT1. Modifications to the benzyl group of 4-nitrobenzylthioinosine derivatives, including the addition of methoxy groups, have shown varying affinities for ENT1, with certain substitutions enhancing the interaction. This research provides a foundation for developing compounds with improved oral absorption and CNS penetration for therapeutic applications related to nucleoside transport inhibition (Tromp et al., 2004).
Protection of Hydroxyl Functions
The 4-nitrobenzyl group, a close relative of the N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide structure, has been utilized for the protection of hydroxyl functions in synthetic chemistry. Its selective removal, in the presence of similar protecting groups, underscores its utility in complex organic syntheses. This versatility highlights the potential of related compounds like N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide in synthetic applications (Kukase et al., 1990).
Photoreactive Model Compounds
Compounds featuring substituted nitrobenzyl groups, akin to N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide, have been designed and synthesized for their photoreactivity. These molecules, through their ether or carbonate linkages, decompose under specific light conditions, offering insights into the development of light-responsive materials and molecular switches (Katritzky et al., 2003).
Amidine Protection for Solution Phase Library Synthesis
The reagent 4-methoxybenzyl-4-nitrophenylcarbonate, which shares structural motifs with N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide, has been applied for the N-protection of amidinonaphthol. Its suitability for multiparallel solution-phase synthesis of substituted benzamidines due to the mildness of deprotection conditions opens avenues for the use of related compounds in library synthesis and drug discovery (Bailey et al., 1999).
Photocatalytic Oxidation
Investigations into the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, a functional analogue of N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide, have shown promising results. These studies provide insights into the mechanisms of selective photocatalytic oxidation, which could be applied to the development of green chemistry processes and environmental remediation techniques (Higashimoto et al., 2009).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-6-13(9-15(11)18(20)21)16(19)17-10-12-4-7-14(22-2)8-5-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODJIWKIAVAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide |
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